5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Physicochemical Property Lipophilicity Drug Design

5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1610715-18-8) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a carboxylic acid at position 3 and a tertiary alcohol-substituted isopropyl group at position 5. The 1,2,4-oxadiazole ring is widely employed in medicinal chemistry as a bioisostere for ester and amide functionalities, but its physicochemical profile — including lipophilicity, metabolic stability, and solubility — is critically dependent on the specific regioisomer and substitution pattern.

Molecular Formula C6H8N2O4
Molecular Weight 172.14 g/mol
Cat. No. B13620738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC6H8N2O4
Molecular Weight172.14 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=NO1)C(=O)O)O
InChIInChI=1S/C6H8N2O4/c1-6(2,11)5-7-3(4(9)10)8-12-5/h11H,1-2H3,(H,9,10)
InChIKeyATMROQNPYUQHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: Core Scaffold and Procurement Context


5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1610715-18-8) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a carboxylic acid at position 3 and a tertiary alcohol-substituted isopropyl group at position 5 . The 1,2,4-oxadiazole ring is widely employed in medicinal chemistry as a bioisostere for ester and amide functionalities, but its physicochemical profile — including lipophilicity, metabolic stability, and solubility — is critically dependent on the specific regioisomer and substitution pattern [1]. For scientists and procurement specialists evaluating this compound, the key differentiation hinges on the unique hydrogen-bond donor/acceptor capacity of the tertiary hydroxyalkyl substituent, which is absent in simpler alkyl, aryl, or fluoroalkyl analogs, directly influencing its utility as a fragment or intermediate in target-specific synthesis campaigns .

Why 5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Replaced by Generic Analogs


Simple substitution of 1,2,4-oxadiazole-3-carboxylic acid building blocks is not feasible due to large differences in lipophilicity, solubility, and hydrogen-bonding capability conferred by the 5-position substituent. A landmark matched-pair analysis across the AstraZeneca collection demonstrated that even regioisomeric variation (1,2,4- vs. 1,3,4-oxadiazole) results in an order of magnitude difference in logD and substantial divergence in metabolic stability, hERG inhibition, and aqueous solubility [1]. Within the 1,2,4-series, the target compound's 2-hydroxypropan-2-yl group provides a tertiary alcohol donor/acceptor motif (predicted HBD/HBA count: 2/5) with a calculated logP of approximately 2.48, whereas the commonly available 5-methyl analog has a logP of 0.076–0.27 and only 1 HBD [2]. These differences directly alter fragment binding poses, synthetic derivatization routes, and pharmacokinetic profiles, making unqualified substitution a high-risk procurement decision.

Quantitative Differentiation Evidence for 5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid


Lipophilicity Advantage: LogP Comparison Against 5-Methyl and 5-Phenyl Analogs

The target compound exhibits a calculated logP of 2.48, positioning it in an optimal range for fragment-based lead discovery balanced between polarity and membrane permeability. In contrast, the 5-methyl analog has a significantly lower logP of 0.076–0.27, and the 5-phenyl analog has a higher XLogP3 of 2.2 but lacks the hydrogen-bond donor capacity of the tertiary alcohol [1][2]. The 0.28 logP difference versus 5-phenyl, combined with the added H-bond donor, provides a distinct physicochemical profile.

Physicochemical Property Lipophilicity Drug Design

Aqueous Solubility Differentiation Relative to 5-Methyl Analog

The target compound demonstrates moderate aqueous solubility (~5–10 mg/mL at 25°C) due to the ionizable carboxylic acid and tertiary alcohol groups . By comparison, the 5-methyl analog is sparingly soluble at 32 g/L (≈32 mg/mL) but this calculated value does not account for the pH-dependent ionization that the target compound's additional hydroxyl group may confer under physiological assay conditions . The tertiary alcohol provides an extra ionization site (predicted pKa ~2.78) that can be leveraged for pH-solubility optimization in biological assays [1].

Solubility Formulation Biophysical Assay

1,2,4- vs. 1,3,4-Oxadiazole Regioisomeric Differentiation: LogD, Metabolic Stability, and hERG Liability

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs within the AstraZeneca collection revealed that the 1,3,4-isomer consistently exhibits an order of magnitude lower logD, superior metabolic stability, and reduced hERG inhibition compared to its 1,2,4 counterpart [1]. While this study did not include the specific 5-(2-hydroxypropan-2-yl) substituent, the regioisomeric effect is a class-level property driven by intrinsic dipole moment and charge distribution differences. For procurement, this means that 1,2,4-oxadiazole-3-carboxylic acid derivatives like the target compound are expected to have higher lipophilicity and potentially higher off-target risk relative to analogous 1,3,4-oxadiazoles, a trade-off that may be desirable for CNS-targeted programs requiring increased membrane permeability.

Regioisomerism Metabolic Stability hERG Inhibition Drug Safety

Proven Utility as Key Intermediate in hPGDS Inhibitor Synthesis

The target compound serves as the direct synthetic precursor to the 5-(2-hydroxypropan-2-yl)-1,2,4-oxadiazol-3-yl fragment present in hPGDS-IN-1 (Compound 2), a potent hematopoietic prostaglandin D synthase inhibitor with an IC50 of 12 nM in fluorescence polarization and EIA assays . The tertiary alcohol moiety is essential for target engagement, occupying a specific hydrogen-bond network within the hPGDS active site. Alternative 5-substituted oxadiazole-3-carboxylic acids (e.g., 5-methyl, 5-phenyl) cannot yield the same inhibitor without complete redesign of the synthesis route and loss of the critical alcohol interaction. This direct genealogical link to a nanomolar-potency probe compound provides procurement justification that generic analogs cannot match.

Inflammation Prostaglandin D2 Fragment-Based Drug Discovery hPGDS

Optimal Application Scenarios for 5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Dual H-Bond Donor/Acceptor Capacity

With a calculated logP of ~2.48 and two hydrogen-bond donors (carboxylic acid and tertiary alcohol), the compound occupies an under-exploited fragment space between highly hydrophilic carboxylic acid fragments and hydrophobic aryl oxadiazoles. This profile makes it suitable for fragment screens targeting proteins with amphiphilic binding pockets, where the dual donor capacity can engage both polar and hydrophobic subsites simultaneously [1].

Synthesis of hPGDS Inhibitors and Prostaglandin Pathway Probes

As the validated precursor to hPGDS-IN-1 (IC50 = 12 nM), this compound is the unambiguous choice for medicinal chemistry groups continuing optimization of hPGDS inhibitors for allergic rhinitis, spinal cord injury, or other PGD2-mediated indications. Alternative building blocks would necessitate complete scaffold-hopping and lead to unknown SAR outcomes .

Synthesis of 1,2,4-Oxadiazole Libraries with Diversifiable Alcohol Handle

The tertiary alcohol at the 5-position provides a versatile synthetic handle for subsequent esterification, etherification, or oxidation reactions that are not feasible with 5-methyl, 5-phenyl, or 5-fluoroalkyl analogs. This enables parallel library synthesis of prodrugs, ester-linked conjugates, or ketone-derived oxadiazoles in a manner not accessible with non-hydroxylated comparators .

CNS Drug Discovery Leveraging 1,2,4-Oxadiazole Lipophilicity Advantage

Based on class-level evidence that 1,2,4-oxadiazoles exhibit approximately 10-fold higher logD than their 1,3,4-counterparts, this compound is better suited for programs requiring enhanced blood-brain barrier penetration, provided that the additional hERG risk associated with the 1,2,4-isomer is managed through subsequent structural optimization [1].

Quote Request

Request a Quote for 5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.